molecular formula C14H8N4O5S2 B2538706 3,5-dinitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide CAS No. 313276-07-2

3,5-dinitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2538706
CAS No.: 313276-07-2
M. Wt: 376.36
InChI Key: HPLRCTGGJHRAFX-UHFFFAOYSA-N
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Description

3,5-dinitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. Its core structure, which incorporates a benzamide moiety linked to a hybrid thiazole-thiophene heterocyclic system, is recognized for its potential to interact with critical biological targets. This scaffold is structurally similar to compounds identified as potent and selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Research into such analogs suggests potential utility as negative allosteric modulators and valuable pharmacological tools for probing ion channel function and signal transduction pathways in the central nervous system . Furthermore, the integration of the thiophene ring, a privileged structure in agrochemical and pharmaceutical research, points to potential applications beyond neuroscience . Thiophene-containing molecules frequently exhibit promising antifungal and antimicrobial activities, making this compound a candidate for investigations into novel anti-infective agents . The presence of nitro groups on the benzamide ring may also contribute to its electronic properties and binding affinity, a feature explored in the structural characterization of related nitro-functionalized benzamides . Researchers can leverage this compound as a key intermediate or lead structure for developing novel probes in ion channel research, as well as in screening campaigns for antimicrobial and antifungal activities.

Properties

IUPAC Name

3,5-dinitro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O5S2/c19-13(8-4-9(17(20)21)6-10(5-8)18(22)23)16-14-15-11(7-25-14)12-2-1-3-24-12/h1-7H,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLRCTGGJHRAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Thiazole Core: 4-(Thiophen-2-yl)Thiazol-2-amine

The thiazole ring serves as the structural backbone of this compound. Its synthesis typically follows the Hantzsch thiazole synthesis , a well-established method for constructing 2-aminothiazoles.

Reaction Mechanism and Conditions

  • Bromoketone Preparation :
    The reaction begins with the preparation of 2-bromo-1-(thiophen-2-yl)ethan-1-one. This intermediate is synthesized via Friedel-Crafts acylation of thiophene using bromoacetyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃).
    $$
    \text{Thiophene} + \text{BrCH}2\text{COBr} \xrightarrow{\text{AlCl}3} \text{2-Bromo-1-(thiophen-2-yl)ethan-1-one}
    $$

  • Thiazole Formation :
    The bromoketone is condensed with thiourea in ethanol under reflux (78°C, 6–8 hours). The reaction proceeds via nucleophilic displacement of bromide by the thiourea’s sulfur atom, followed by cyclization to form the thiazole ring.
    $$
    \text{Thiourea} + \text{2-Bromo-1-(thiophen-2-yl)ethan-1-one} \xrightarrow{\text{EtOH, reflux}} \text{4-(Thiophen-2-yl)thiazol-2-amine}
    $$

Table 1: Optimization of Thiazole Synthesis
Parameter Condition Yield (%) Source
Solvent Ethanol 72–78
Temperature Reflux (78°C) -
Reaction Time 6–8 hours -
Catalyst None required -

Nitration of Benzoic Acid to 3,5-Dinitrobenzoyl Chloride

The benzamide moiety requires precise nitration at the 3 and 5 positions of the benzene ring. This step demands careful control to avoid over-nitration or isomer formation.

Nitration Protocol

  • First Nitration :
    Benzoic acid is treated with concentrated nitric acid (HNO₃, 68%) and sulfuric acid (H₂SO₄, 98%) at 0–5°C. The sulfuric acid acts as a catalyst and dehydrating agent, directing nitration to the meta position relative to the carboxylic acid group.
    $$
    \text{Benzoic Acid} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}_4, 0–5°C} \text{3-Nitrobenzoic Acid}
    $$

  • Second Nitration :
    The 3-nitrobenzoic acid undergoes a second nitration under similar conditions to introduce the 5-nitro group. Elevated temperatures (40–50°C) are avoided to prevent decomposition.

  • Conversion to Acid Chloride :
    The resulting 3,5-dinitrobenzoic acid is refluxed with thionyl chloride (SOCl₂) in dry dichloromethane (DCM) to yield 3,5-dinitrobenzoyl chloride. Excess SOCl₂ is removed under reduced pressure.
    $$
    \text{3,5-Dinitrobenzoic Acid} + \text{SOCl}_2 \xrightarrow{\text{DCM, reflux}} \text{3,5-Dinitrobenzoyl Chloride}
    $$

Table 2: Nitration and Acid Chloride Synthesis
Step Reagents/Conditions Yield (%) Source
First Nitration HNO₃, H₂SO₄, 0–5°C, 2 hours 65
Second Nitration HNO₃, H₂SO₄, 0–5°C, 3 hours 58
Acid Chloride Formation SOCl₂, DCM, reflux, 4 hours 89

Coupling Reaction: Formation of the Benzamide Bond

The final step involves coupling the thiazole amine with the dinitrobenzoyl chloride. This reaction is typically carried out under Schotten-Baumann conditions to ensure efficient amide bond formation.

Reaction Setup

  • Base Selection :
    Triethylamine (TEA) is added to scavenge HCl generated during the reaction, preventing protonation of the amine nucleophile.

  • Solvent System :
    A mixture of tetrahydrofuran (THF) and water (4:1) is employed to solubilize both reactants while maintaining reaction homogeneity.

  • Procedure :
    4-(Thiophen-2-yl)thiazol-2-amine (1.0 equiv) and 3,5-dinitrobenzoyl chloride (1.1 equiv) are stirred in THF/H₂O at 0°C. TEA (2.0 equiv) is added dropwise, and the reaction is warmed to room temperature (25°C) for 12 hours.

$$
\text{4-(Thiophen-2-yl)thiazol-2-amine} + \text{3,5-Dinitrobenzoyl Chloride} \xrightarrow{\text{TEA, THF/H₂O}} \text{3,5-Dinitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide}
$$

Table 3: Coupling Reaction Optimization
Parameter Condition Yield (%) Source
Solvent THF/H₂O (4:1) 82
Temperature 0°C → 25°C -
Reaction Time 12 hours -
Base Triethylamine (2.0 equiv) -

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from ethanol, yielding pale-yellow crystals. Solvent selection is critical to avoid co-precipitation of unreacted starting materials.

Spectroscopic Characterization

  • FTIR Analysis :

    • N–H Stretch : 3,450–3,400 cm⁻¹ (amide N–H).
    • C=O Stretch : 1,680–1,650 cm⁻¹ (benzamide carbonyl).
    • NO₂ Stretches : 1,540 and 1,350 cm⁻¹ (asymmetric and symmetric).
  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 8.95 (s, 1H, NH).
    • δ 8.60–8.20 (m, 2H, aromatic protons from dinitrophenyl).
    • δ 7.80–7.20 (m, 4H, thiophene and thiazole protons).

Challenges and Mitigation Strategies

  • Nitration Isomers :
    The use of sulfuric acid ensures meta-directing effects, but trace ortho products may form. Column chromatography (SiO₂, hexane/ethyl acetate) effectively separates isomers.

  • Thiazole Hydrolysis : Prolonged exposure to acidic conditions during nitration can degrade the thiazole ring. Strict temperature control (0–5°C) minimizes decomposition.

Chemical Reactions Analysis

Acylation to Form the Benzamide Moiety

The benzamide group is introduced via nucleophilic acyl substitution :

  • 3,5-Dinitrobenzoyl chloride reacts with the amine group of 4-(thiophen-2-yl)thiazol-2-amine.

  • Conducted in biphasic conditions (dichloromethane/water) with sodium carbonate to scavenge HCl .

Key data :

ParameterValueSource
Reaction temperature0–5°C (initial), then ambient
Yield85–92%
PurityConfirmed by NMR/HRMS

Thionation with Lawesson’s Reagent

The amide bond can be converted to a thioamide using Lawesson’s reagent :

  • Conditions : Reflux in 1,4-dioxane (3–5 h, 110°C) .

  • Mechanism : Replacement of the carbonyl oxygen with sulfur via nucleophilic attack .

Typical outcome :

  • Thioamide derivative forms as a bright yellow solid.

  • HRMS : m/z 354.0520 (sodium adduct) .

Hydrolysis of the Amide Bond

The nitro groups activate the benzamide toward acid- or base-catalyzed hydrolysis :

  • Acidic hydrolysis : Concentrated HCl under reflux cleaves the amide bond to yield 3,5-dinitrobenzoic acid and 4-(thiophen-2-yl)thiazol-2-amine .

  • Basic hydrolysis : NaOH/ethanol generates the carboxylate salt .

Spectroscopic Characterization

Critical analytical data for reaction intermediates/products:

Table 1: NMR and HRMS Data for Key Compounds

Compound1H^1H NMR (δ, ppm)HRMS (m/z)
Thiazole intermediate8.63 (d, J = 2.0 Hz, 1H), 1.32 (t, 3H)410.0126 [M + H]+^+
Final benzamide derivative8.35–8.20 (m, 1H), 3.87 (s, 3H)354.0520 [M + Na]+^+

Reactivity in Biological Contexts

While not directly studied for this compound, related benzamide-thiazole hybrids exhibit:

  • Antimycobacterial activity : MIC values of 0.30 μM against M. tuberculosis for analogs with tert-butylbenzamide substituents .

  • Cytotoxicity modulation : Selectivity indices (SI) >20 achievable via structural optimization .

Stability and Degradation Pathways

  • Thermal stability : Decomposition observed above 150°C .

  • Photoreactivity : Nitro groups may facilitate photodegradation under UV light, forming nitroso derivatives.

Scientific Research Applications

Antimicrobial Activity

The thiazole and thiophene moieties present in 3,5-dinitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide contribute to its antimicrobial properties. Compounds with similar structures have been shown to exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Case Studies

  • Anti-Tuberculosis Activity : Research has demonstrated that derivatives of thiazole compounds can inhibit the growth of Mycobacterium tuberculosis, suggesting that 3,5-dinitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide may also exhibit similar properties . The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the thiazole core can enhance antibacterial efficacy.
  • Broad-Spectrum Antimicrobial Agents : A study evaluated various thiazole derivatives for their antibacterial and antifungal activities. Compounds were tested against pathogens such as Aspergillus niger and Aspergillus oryzae, showing promising results . The introduction of different substituents on the thiazole ring was found to influence the antimicrobial potency significantly.

Anticancer Potential

The anticancer properties of 3,5-dinitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide have been investigated through various studies focusing on its ability to inhibit cancer cell proliferation.

Case Studies

  • Inhibition of Breast Cancer Cell Lines : Similar thiazole-containing compounds have been evaluated for their anticancer activities against human breast adenocarcinoma cell lines (MCF7). Results indicated that certain derivatives could effectively inhibit cell growth, highlighting their potential as anticancer agents .
  • Molecular Docking Studies : Molecular docking studies have been employed to understand the binding interactions between thiazole derivatives and target proteins involved in cancer progression. This approach helps in identifying lead compounds with high binding affinities, which could be further developed into therapeutic agents .

Structure-Activity Relationship (SAR)

The effectiveness of 3,5-dinitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is heavily influenced by its structural components. The presence of nitro groups and the specific arrangement of thiophene and thiazole rings play crucial roles in determining its biological activity.

ComponentInfluence on Activity
Nitro GroupsEnhance lipophilicity and electron-withdrawing ability
Thiophene RingContributes to electron delocalization and stability
Thiazole CoreEssential for interaction with biological targets

Mechanism of Action

The mechanism of action of 3,5-dinitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide involves its interaction with biological targets such as enzymes and receptors. The nitro groups and thiazole ring play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Thiazole-Benzamide Derivatives

Compound Name Molecular Formula Melting Point (°C) Key Substituents Spectral Data (1H NMR, δ ppm) Reference
3,5-Dinitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide C₁₄H₈N₄O₅S₂ Not reported 3,5-NO₂; 4-thiophene-thiazole IR: ν(C=O) ~1680 cm⁻¹; ν(NO₂) ~1520 cm⁻¹
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) C₂₁H₂₀Cl₂N₄O₂S 180–182 3,4-Cl; morpholinomethyl; pyridinyl 1H NMR: 8.72 (s, pyridine-H), 3.72 (m, morpholine)
N-(5-((Dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h) C₁₉H₂₀N₆OS 165–167 Dimethylaminomethyl; pyridinyl; isonicotinamide HRMS: m/z 412.1321 [M+H]⁺

Key Differences :

  • Substituent Effects : The target compound’s nitro groups enhance electronic polarization, contrasting with chlorine or amine substituents in analogues (e.g., 4d, 4h), which improve solubility and hydrogen-bonding capacity .
  • Applications : While 3,5-dinitro derivatives are precursors for polyamide-imides , compounds like 4d and 4h are optimized for pharmacological screening due to their pyridine and morpholine moieties .

Bioactive Thiophene-Thiazole Hybrids

Table 2: Antiproliferative Activity of Thiophene-Containing Analogues

Compound Name Structure IC₅₀ (μM) Target Activity Reference
(Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26) Thiophene-linked sulfonamide-thiazole 10.25 Breast cancer (MCF-7)
3,5-Dinitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide Nitrobenzamide-thiophene-thiazole Not tested Polymer synthesis (non-biological focus)

Key Differences :

  • Pharmacological Potential: Compound 26 exhibits potent antiproliferative activity (IC₅₀ ~10 μM), attributed to the sulfonamide and enone groups enhancing DNA intercalation . In contrast, the nitro groups in the target compound limit its bioactivity but favor polymer applications .
  • Synthetic Pathways : The target compound is synthesized via nitro reduction , whereas bioactive analogues (e.g., 26) require multistep coupling of thiophene with sulfonamide precursors .

Thiazole-Based NF-κB Activators

Table 3: Immunomodulatory Thiazole Derivatives

Compound Name Structure Biological Activity Reference
N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (50) Bromophenyl-sulfamoyl-thiazole NF-κB activation (prolonged)
3,5-Dinitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide Nitrobenzamide-thiazole Not reported

Key Differences :

  • Functional Groups : Compound 50’s sulfamoyl and bromophenyl groups enhance interactions with TLR pathways, unlike the nitrobenzamide-thiophene hybrid, which lacks such moieties .
  • Application Scope : The target compound’s utility in material science contrasts with 50’s role in adjuvant enhancement .

Biological Activity

3,5-Dinitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide (CAS No. 313276-07-2) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. The compound features a benzamide core with nitro substitutions and a thiazole ring, which contribute to its unique properties and biological activities.

Chemical Structure and Properties

The chemical structure of 3,5-dinitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is characterized by:

  • Core Structure : Benzamide with two nitro groups at positions 3 and 5.
  • Substituents : A thiophene group attached to a thiazole ring at the nitrogen of the benzamide.

The presence of electron-withdrawing nitro groups enhances the compound's reactivity, making it a candidate for various biological applications.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity, particularly against Mycobacterium tuberculosis (Mtb). For instance, studies have shown that derivatives containing thiazole and thiophene scaffolds can inhibit Mtb growth effectively. The structure-activity relationship (SAR) analysis suggests that the 3,5-dinitro substitution plays a crucial role in enhancing antimycobacterial activity .

CompoundMIC (µM)Activity TypeReference
3,5-Dinitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamideTBDAntimycobacterial
Similar Thiazole Derivative0.0730Antimycobacterial
Isoniazid (INH)0.0343Antimycobacterial

Anti-Cancer Activity

The compound's potential as an anti-cancer agent is also noteworthy. Research on related thiazole derivatives has demonstrated their ability to inhibit key signaling pathways in cancer cells. For example, derivatives targeting EGFR and HER-2 showed promising anti-proliferative effects against various cancer cell lines while exhibiting low toxicity towards normal cells .

The biological activity of 3,5-dinitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and proliferation.
  • Interference with Cellular Processes : The compound may disrupt cellular processes in cancer cells by targeting specific receptors or signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Nitro groups can lead to ROS production, contributing to antimicrobial and anticancer effects.

Case Studies

Recent studies have highlighted the efficacy of thiazole-containing compounds in treating infections and cancers:

  • Antitubercular Activity : A study demonstrated that certain derivatives exhibited MIC values significantly lower than standard treatments like Isoniazid, indicating superior efficacy against drug-resistant strains of Mtb .
  • Cancer Cell Line Studies : Compounds similar to 3,5-dinitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide were tested against breast and lung cancer cell lines, showing promising results in inhibiting cell proliferation while maintaining low toxicity towards non-cancerous cells .

Q & A

Q. What are the key synthetic routes for 3,5-dinitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide?

The synthesis involves two primary steps:

  • Nitro Reduction : Reduction of 3,5-dinitro-N-(thiazol-2-yl)benzamide to 3,5-diamino-N-(thiazol-2-yl)benzamide using iron oxide hydroxide and hydrazine hydrate as a hydrogen donor .
  • Thiophene-Thiazole Coupling : Introduction of the thiophene moiety via nucleophilic substitution or Suzuki-Miyaura cross-coupling, using catalysts like Pd(PPh₃)₄ in a solvent such as DMF . Key reaction conditions include temperature control (70–100°C), solvent selection (e.g., dichloromethane or methanol), and purification via column chromatography .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. For a structurally analogous compound (C10H6N4O5S·H2O), monoclinic P21/c space group parameters were reported:

ParameterValue
a (Å)13.71
b (Å)6.97
c (Å)13.85
β (°)108.5
Z4
Data collection uses a Bruker CCD diffractometer with multi-scan absorption correction (SADABS) .

Advanced Research Questions

Q. How can conflicting spectroscopic data during synthesis be resolved?

Conflicting NMR or IR data often arise from incomplete nitro reduction or regioisomeric byproducts. Strategies include:

  • Cross-Validation : Compare experimental NMR (e.g., δ 7.75–7.77 ppm for aromatic protons in thiazole derivatives ) with computational predictions (DFT calculations).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 385.2) to verify purity .
  • X-ray Crystallography : Resolve ambiguities in functional group positioning .

Q. What strategies optimize reaction yields in synthesizing derivatives?

  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) for coupling reactions to enhance solubility .
  • Catalyst Screening : Test Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) for cross-coupling efficiency .
  • Green Chemistry : Employ molten tetrabutylammonium bromide as a solvent for polycondensation, achieving yields >85% .

Q. How to analyze structure-activity relationships (SAR) for bioactivity?

  • Cytotoxicity Assays : Screen against cancer cell lines (e.g., MCF-7, HEPG-2) using sulforhodamine B (SRB) assays. Compare IC₅₀ values of derivatives with varying substituents .
  • QSAR Modeling : Correlate electronic parameters (Hammett σ) of nitro/thiophene groups with antimicrobial activity (e.g., MIC against E. coli) .

Q. What computational methods predict interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., EGFR kinase). Key interactions include hydrogen bonding between the benzamide carbonyl and Lys721 .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories using AMBER .

Q. How to address discrepancies in biological activity across studies?

  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing to minimize variability .
  • Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities <5% can skew bioactivity .
  • Cell Line Validation : Verify genetic stability of cancer cell lines (e.g., STR profiling) to ensure reproducibility .

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